molecular formula C19H21NO4S3 B2972994 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034589-90-5

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2972994
CAS RN: 2034589-90-5
M. Wt: 423.56
InChI Key: UECLEAARHVOFHH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as DTP-3, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. DTP-3 is a sulfonamide derivative that has been shown to inhibit the activity of several enzymes involved in cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its ability to inhibit the activity of several enzymes involved in cancer and inflammation. By inhibiting these enzymes, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is able to prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. Additionally, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have anti-angiogenic effects, which may prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its ability to inhibit the activity of several enzymes involved in cancer and inflammation. This makes N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide a useful tool in studying the mechanisms of cancer and inflammation. However, one limitation of using N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is its potential toxicity. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide. One potential direction is the development of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide for these applications. Another future direction is the study of the potential side effects of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, particularly its toxicity to normal cells. Finally, the development of new derivatives of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide may lead to the discovery of more effective and less toxic compounds for the treatment of cancer and inflammation.

Synthesis Methods

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves the reaction of 4-methoxybenzaldehyde with 2-bromoethanol to form the intermediate compound 2-(4-methoxyphenyl)ethanol. This intermediate is then reacted with 2,2'-dithiodiethanol in the presence of potassium carbonate to form the final product, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have potential therapeutic applications in cancer and inflammation. Studies have shown that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide inhibits the activity of several enzymes involved in cancer, including histone deacetylases and lysine-specific demethylase 1. Additionally, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-24-16-8-6-15(7-9-16)10-13-27(22,23)20-14-19(21,17-4-2-11-25-17)18-5-3-12-26-18/h2-9,11-12,20-21H,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLEAARHVOFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

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